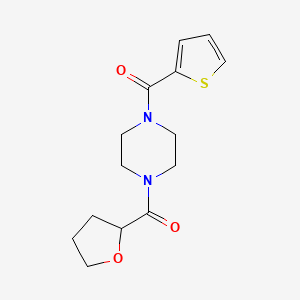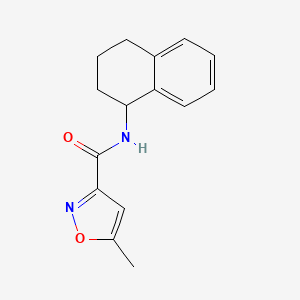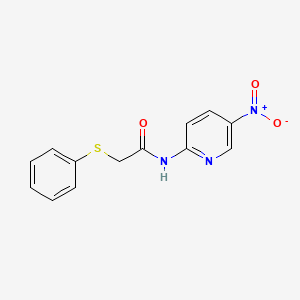![molecular formula C18H19NO3 B4181859 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide
Vue d'ensemble
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide, commonly known as MDMA, is a psychoactive drug that belongs to the amphetamine class. MDMA is a synthetic compound that has gained popularity in recreational use due to its ability to produce feelings of emotional warmth, increased empathy, and heightened sensory perception. In addition, MDMA has been studied for its potential therapeutic applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Mécanisme D'action
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of emotional warmth, empathy, and euphoria. MDMA also affects the activity of certain brain regions involved in emotional processing, such as the amygdala and prefrontal cortex.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. MDMA also increases the release of oxytocin, a hormone that is associated with feelings of bonding and social connection.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of serotonin and other neurotransmitters on behavior and cognition. MDMA can also be used to investigate the neural mechanisms underlying social behavior and empathy. However, one limitation is that MDMA has a high potential for abuse and can produce neurotoxic effects at high doses.
Orientations Futures
There are several future directions for research on MDMA. One area of interest is the potential therapeutic applications of MDMA in treating other psychiatric disorders, such as depression and addiction. Another area of interest is the development of safer and more effective analogs of MDMA that have fewer side effects and a lower potential for abuse. Finally, there is a need for further research on the long-term effects of MDMA use on the brain and behavior.
Applications De Recherche Scientifique
MDMA has been studied extensively for its potential therapeutic applications in treating psychiatric disorders such as N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide, anxiety, and depression. Several clinical trials have been conducted to evaluate the safety and efficacy of MDMA-assisted psychotherapy in treating these disorders. The results of these trials have been promising, with MDMA-assisted psychotherapy showing significant improvements in symptoms and quality of life for patients with N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(15-8-9-16-17(11-15)22-12-21-16)19-18(20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUCPKGKMYUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4181790.png)

![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)



![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4181836.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide hydrochloride](/img/structure/B4181846.png)
![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide](/img/structure/B4181873.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)